molecular formula C24H25Cl2N3O2S B1574363 LCB 03-0110 dihydrochloride

LCB 03-0110 dihydrochloride

Cat. No.: B1574363
M. Wt: 490.44
Attention: For research use only. Not for human or veterinary use.
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Description

LCB 03-0110 dihydrochloride (CAS No. 1962928-28-4) is a potent, ATP-competitive small-molecule inhibitor targeting multiple tyrosine kinases, including c-Src (IC₅₀ = 1.3 nM), DDR2, BTK, and Syk . Its molecular formula is C₂₄H₂₅Cl₂N₃O₂S, with a molecular weight of 490.45 g/mol. The compound exhibits high solubility in DMSO (30 mg/mL; 61.17 mM) and requires storage at -20°C in powder form or -80°C in solution for stability .

Mechanism and Applications:
this compound suppresses pathological processes such as fibrosis and scarring by inhibiting fibroblast activation (via TGF-β1 signaling) and macrophage activation (via LPS pathways). Preclinical studies demonstrate its efficacy in reducing scar formation in wound healing models by blocking tyrosine phosphorylation (e.g., Tyr861 in DDR2) at concentrations of 1–3 μM .

Properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.44

SMILES

OC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl

Appearance

Solid powder

Synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Scientific Research Applications

Neurodegenerative Diseases

LCB 03-0110 has been identified as a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it effectively inhibits the activation of DDR1 and DDR2, which are implicated in neuroinflammation and neuronal degeneration.

Key Findings:

  • Inhibits the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau (p-tau) in animal models of Alzheimer's disease .
  • Reduces levels of α-synuclein, a protein associated with Parkinson's disease, thereby protecting dopaminergic neurons from degeneration .

Wound Healing and Fibroinflammation

LCB 03-0110 has shown efficacy in promoting wound healing while simultaneously reducing scar formation. It acts by inhibiting fibroblast and macrophage activation, which are critical in the inflammatory response during wound healing.

Case Studies:

  • In a rabbit ear model, topical application of LCB 03-0110 reduced myofibroblast accumulation and scar formation without delaying wound closure .
  • The compound suppresses the synthesis of pro-inflammatory cytokines and inhibits the migration of activated macrophages .

Cancer Research

The multitarget inhibition profile of LCB 03-0110 makes it a candidate for cancer therapy. Its ability to inhibit multiple tyrosine kinases involved in tumor progression could provide a therapeutic advantage.

Research Insights:

  • Studies suggest that LCB 03-0110 can suppress the proliferation and migration of cancer cells by targeting key signaling pathways involved in cell growth and survival .

Inflammatory Conditions

Due to its anti-inflammatory properties, LCB 03-0110 is being explored for applications in treating various inflammatory diseases. By inhibiting macrophage activation and the production of inflammatory mediators, it may help manage conditions characterized by excessive inflammation.

Observations:

  • In vitro studies have demonstrated that LCB 03-0110 reduces nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) in activated macrophages .

Summary of Applications

Application AreaMechanism of ActionKey Findings
Neurodegenerative DiseasesInhibition of DDR1/DDR2Reduced Aβ and p-tau levels; neuronal protection
Wound HealingInhibition of fibroblast/macrophage activationDecreased scar formation; enhanced healing
Cancer ResearchMultitarget inhibition of tyrosine kinasesSuppressed cancer cell proliferation/migration
Inflammatory ConditionsAnti-inflammatory effects on macrophagesReduced cytokine production; decreased inflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

LCB 03-0110 dihydrochloride belongs to a class of kinase inhibitors with overlapping targets but distinct pharmacological profiles. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Similar Kinase Inhibitors

Compound Primary Targets IC₅₀/EC₅₀ Key Applications Selectivity Notes References
This compound c-Src, DDR2, BTK, Syk 1.3 nM (c-Src) Scar reduction, wound healing Multi-kinase inhibition; ATP-competitive
1-Naphthyl PP1 Src family kinases (e.g., Fyn, Lck) Not reported Cancer research, immune regulation Selective for Src-family kinases
Ibrutinib BTK 0.5 nM (BTK) B-cell malignancies (e.g., CLL) BTK-specific; irreversible binding
PD-161570 DDR1, DDR2 10–100 nM Fibrosis, cancer metastasis Dual DDR1/2 inhibitor
SI-2 hydrochloride c-Src 0.5 μM (cell-based) Breast cancer models Targets c-Src degradation

Key Differentiators of this compound :

Multi-Kinase Inhibition : Unlike Ibrutinib (BTK-specific) or 1-Naphthyl PP1 (Src-family selective), LCB 03-0110 simultaneously targets c-Src, DDR2, BTK, and Syk, enabling synergistic effects in complex pathologies like fibrosis .

Potency : With an IC₅₀ of 1.3 nM for c-Src, it surpasses SI-2 hydrochloride (0.5 μM in cellular assays) in kinase-binding efficiency .

Therapeutic Niche : While PD-161570 inhibits DDR1/2 for fibrosis, LCB 03-0110 uniquely combines DDR2 inhibition with macrophage/fibroblast suppression, making it superior in scar prevention .

Formulation Stability : Unlike Dibucaine hydrochloride (a local anesthetic dihydrochloride salt with unrelated applications), LCB 03-0110’s dihydrochloride form enhances solubility and bioavailability for in vivo studies .

Preparation Methods

Detailed Chemical and Physical Data Relevant to Preparation

Property Data
Molecular Formula C24H23N3O2S·2HCl
Molecular Weight 490.45 g/mol
CAS Number 1962928-28-4
Physical Form Powder (stable under -20°C for 3 years)
Solubility Water: up to 49.05 mg/mL (100 mM)
DMSO: up to 30-49 mg/mL (61-100 mM)
Purity (HPLC) ≥ 98%

Storage conditions recommend desiccation at room temperature or freezing at -20°C for long-term stability.

Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for experimental reproducibility. The solubility data guide the choice of solvent and concentration:

Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 2.04 mL 10.19 mL 20.39 mL
5 mM 0.41 mL 2.04 mL 4.08 mL
10 mM 0.20 mL 1.02 mL 2.04 mL
50 mM 0.04 mL 0.20 mL 0.41 mL

Note: Volumes are calculated based on molecular weight 490.45 g/mol. Slight variations may occur due to hydration or batch differences.

Purification and Quality Control

  • Purification: After synthesis, LCB 03-0110 dihydrochloride is purified using chromatographic methods and crystallization to achieve high purity (>98%).
  • Quality Control: Each batch undergoes rigorous testing including HPLC purity analysis, molecular weight confirmation, and structural verification via spectroscopic methods.
  • Storage and Handling: The compound is stored at -20°C in powder form or at -80°C in solution to maintain stability. Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Research Findings Related to Preparation and Activity

  • The synthetic design focuses on maintaining the integrity of the thienopyridine core, essential for selective kinase inhibition.
  • The dihydrochloride salt form enhances aqueous solubility, facilitating in vitro and in vivo studies.
  • Studies confirm that this compound inhibits phosphorylation of tyrosine residues (e.g., tyrosine 861) in target kinases, with effective concentrations around 1–3 μM in cellular assays.
  • The compound’s preparation method ensures reproducible biological activity, crucial for its application in fibrosis and cancer research.

Summary Table of Preparation Parameters

Step Description Conditions/Notes
Core Formation Cyclization to form thienopyridine ring Controlled temperature, solvent choice
Functionalization Introduction of morpholinomethyl and phenyl groups Nucleophilic substitution or coupling
Salt Formation Conversion to dihydrochloride salt Acid-base reaction with HCl
Purification Chromatography and crystallization Achieves ≥98% purity
Storage Powder at -20°C; solution at -80°C Avoid freeze-thaw cycles
Stock Solution Preparation Dissolution in DMSO or water Concentrations from 1 mM to 50 mM

Q & A

Q. What are the primary biological targets of LCB 03-0110 dihydrochloride, and how do these targets relate to its mechanism of action in fibrosis and inflammation studies?

Q. How can researchers design experiments to resolve contradictions in LCB 03-0110’s efficacy across different fibrosis models?

Discrepancies may arise due to variations in cell types (e.g., primary vs. immortalized fibroblasts) or disease models (e.g., dermal vs. pulmonary fibrosis). To address this:

  • Model Selection : Compare outcomes in TGF-β1-driven fibrosis (e.g., lung A549 cells) vs. PDGF-driven models (e.g., hepatic stellate cells).
  • Multi-Omics Integration : Use RNA-seq to identify pathway-specific responses (e.g., DDR2 vs. non-canonical TGF-β pathways) and phosphoproteomics to map kinase inhibition breadth .
  • Combination Studies : Test LCB 03-0110 with JAK/STAT inhibitors to assess additive effects in refractory fibrotic models .

Q. What methodological strategies are critical for optimizing this compound in preclinical wound healing studies?

  • In Vivo Scarring Models : Utilize full-thickness excisional wounds in mice. Administer LCB 03-0110 (10 mg/kg/day, intraperitoneal) and evaluate re-epithelialization (H&E staining) and collagen organization (Masson’s trichrome) .
  • Off-Target Profiling : Perform kinome-wide screens (e.g., KINOMEscan®) to rule out unintended inhibition of MET or EGFR, which may alter healing dynamics .
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS to ensure sustained target coverage, adjusting for dihydrochloride salt solubility (61.17 mM in DMSO) .

Q. How should researchers validate the specificity of this compound in complex biological systems?

  • Genetic Knockdown : Compare LCB 03-0110 effects in c-Src siRNA-treated vs. wild-type cells to isolate target-dependent responses.
  • Rescue Experiments : Overexpress constitutively active c-Src mutants in fibroblasts to confirm pathway restoration despite inhibitor presence.
  • Cross-Inhibition Controls : Co-treat with selective BTK (e.g., ibrutinib) or SYK inhibitors (e.g., entospletinib) to dissect contributions from each kinase family .

Data Analysis & Reporting Guidelines

  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies).
  • Reproducibility : Include solvent controls (DMSO ≤0.1% v/v) and batch-to-batch purity verification (>99% via HPLC) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional approval for human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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